molecular formula C10H14N2O3 B13299250 5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13299250
M. Wt: 210.23 g/mol
InChI Key: KAHMVBMHOIDMIL-UHFFFAOYSA-N
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Description

5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. The compound contains a tetramethylcyclopropyl group attached to an oxadiazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetramethylcyclopropyl hydrazine with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxamide
  • 5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-thiol

Uniqueness

5-(2,2,3,3-Tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific structural features, which impart distinct chemical and biological properties. Its tetramethylcyclopropyl group and oxadiazole ring combination make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(2,2,3,3-tetramethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-9(2)5(10(9,3)4)7-11-6(8(13)14)12-15-7/h5H,1-4H3,(H,13,14)

InChI Key

KAHMVBMHOIDMIL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=NC(=NO2)C(=O)O)C

Origin of Product

United States

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